3-Aminopiperidine-2,6-dione hydrobromide
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Overview
Description
3-Aminopiperidine-2,6-dione hydrobromide is an organic compound with the CAS Number: 90802-45-2 . It has a molecular weight of 209.04 and its molecular formula is C5H9BrN2O2 . It is a solid substance and is used as a raw material for the preparation of the antineoplastic agent pomalidomide .
Synthesis Analysis
The synthesis of this compound has been studied in the context of microbial blue pigment indigoidine . The synthetic procedure starts from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride via a 3 step reaction resulting in a total yield of 65% .Molecular Structure Analysis
The InChI code of this compound is 1S/C5H8N2O2.BrH/c6-3-1-2-4 (8)7-5 (3)9;/h3H,1-2,6H2, (H,7,8,9);1H .Chemical Reactions Analysis
In the biosynthesis of microbial blue pigment indigoidine, the L-glutamine tethered to the indigoidine assembly line is first offloaded and cyclized by the thioesterase domain to form (S)‐2, which is then dehydrogenated by the oxidation (Ox) domain and finally dimerized to yield 3 .Scientific Research Applications
1. Role in Enzyme Inhibition
3-Aminopiperidine-2,6-dione hydrobromide and its analogues have been studied for their inhibitory effects on various enzyme systems. For instance, certain analogues are known to inhibit cholesterol side-chain cleavage enzyme system desmolase and the estrogen-forming system aromatase, which are targets in the action against hormone-dependent mammary tumors. The specific inhibitory activities vary among different analogues, providing insights into the structural features responsible for these inhibitory actions (Foster et al., 1983).
2. Antitumor Applications
The compound has been associated with antitumor applications. Specifically, modifications and analogues of this compound have been synthesized to enhance their selective inhibitory effects on aromatase, an enzyme crucial in estrogen biosynthesis. This is particularly significant in the context of treating estrogen-dependent diseases like breast cancer. The selectivity and potency of these analogues have implications for their use as potential drugs in cancer therapy (Hartmann et al., 1992).
3. Synthesis of Pharmaceutical Compounds
This compound is involved in the synthesis of other pharmaceutical compounds. For example, a novel synthesis route for the preparation of pomalidomide, a drug with several therapeutic applications, starts from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride. This highlights the compound's role as a key intermediate in pharmaceutical synthesis (Huang et al., 2016).
4. Chemical Synthesis and Separation Techniques
The compound and its derivatives are subjects of study in chemical synthesis and separation techniques. Research on the synthesis of piperidine-2,6-dione drugs and their liquid chromatographic resolution, including aminoglutethimide and its derivatives, provides valuable information for the development of efficient synthesis and purification methods in pharmaceutical chemistry (Overbeke et al., 1997).
Safety and Hazards
Future Directions
While specific future directions for 3-Aminopiperidine-2,6-dione hydrobromide are not mentioned in the search results, it is noted that it can be used as an organic synthetic raw material and is particularly useful in the production of the antineoplastic agent pomalidomide . This suggests potential applications in pharmaceutical research and development.
Mechanism of Action
Target of Action
The primary target of 3-Aminopiperidine-2,6-dione hydrobromide is Cereblon (CRBN) . CRBN is a protein targeted by a class of immunomodulatory drugs known as Cereblon E3 ligase modulators . These drugs adjust immune responses and contain an imide group .
Biochemical Pathways
The compound is involved in the biosynthesis of microbial blue pigment indigoidine . It is a biosynthetic intermediate in this process .
Result of Action
The compound, being a biosynthetic intermediate of microbial blue pigment indigoidine, plays a crucial role in the production of this pigment . It is also a pharmacophore of thalidomide and its analog drugs, which have anti-tumor effects .
Biochemical Analysis
Biochemical Properties
3-Aminopiperidine-2,6-dione hydrobromide is involved in the biosynthesis of indigoidine, a microbial blue pigment . It interacts with enzymes in the IdgS domain, which is responsible for the biosynthesis of indigoidine .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into (S)-3-aminopiperidine-2,6-dione, a key intermediate in the biosynthesis of thalidomide and its analog drugs . This process involves the offloading and cyclization of L-glutamine tethered to the indigoidine assembly line by the thioesterase domain, followed by dehydrogenation by the oxidation domain .
Metabolic Pathways
This compound is involved in the biosynthesis of indigoidine
Properties
IUPAC Name |
3-aminopiperidine-2,6-dione;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.BrH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGRLXLAQOHQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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